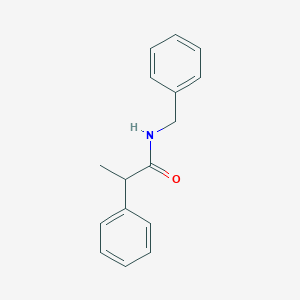![molecular formula C19H18N4O3S B257117 3-(4-Methoxybenzyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257117.png)
3-(4-Methoxybenzyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxybenzyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been the subject of extensive scientific research. It belongs to the class of triazolo-thiadiazole derivatives and has shown potential in various scientific applications.
Mécanisme D'action
The exact mechanism of action of 3-(4-Methoxybenzyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Methoxybenzyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and exhibit antifungal and antibacterial activity. The compound has also been shown to improve glucose tolerance and insulin sensitivity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-Methoxybenzyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its ability to inhibit various enzymes and signaling pathways, making it a potential therapeutic agent for various diseases. However, one limitation is the lack of information on its toxicity and pharmacokinetics, which makes it difficult to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research of 3-(4-Methoxybenzyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate its potential as a neuroprotective agent, as it has shown promising results in animal studies. Another direction is to study its effects on various signaling pathways involved in inflammation and cancer, with the aim of developing new therapeutic agents. Additionally, further studies are needed to determine its safety and efficacy in humans, which could lead to the development of new drugs for various diseases.
Méthodes De Synthèse
The synthesis of 3-(4-Methoxybenzyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methoxybenzyl chloride with 2-methoxyphenol in the presence of potassium carbonate. The resulting product is then reacted with 2-amino-5-mercapto-1,3,4-thiadiazole and triethylorthoformate to yield the final product. This synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
3-(4-Methoxybenzyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, antitumor, antifungal, and antibacterial properties. The compound has also been investigated for its potential as a neuroprotective agent and as a treatment for diabetes mellitus.
Propriétés
Nom du produit |
3-(4-Methoxybenzyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C19H18N4O3S |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
6-[(2-methoxyphenoxy)methyl]-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H18N4O3S/c1-24-14-9-7-13(8-10-14)11-17-20-21-19-23(17)22-18(27-19)12-26-16-6-4-3-5-15(16)25-2/h3-10H,11-12H2,1-2H3 |
Clé InChI |
SXBMYHNNWUMMFY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)COC4=CC=CC=C4OC |
SMILES canonique |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)COC4=CC=CC=C4OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B257067.png)
![6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257086.png)
![3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257087.png)
![7-(3,4-dimethylphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B257102.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257105.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257106.png)
![6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257109.png)
![1-{[6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole](/img/structure/B257113.png)
![3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257115.png)
![3-(4-Methoxybenzyl)-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257116.png)
![6-[(2-Chlorophenoxy)methyl]-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257118.png)